![molecular formula C11H9ClN2O B1472437 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde CAS No. 1695622-97-9](/img/structure/B1472437.png)
1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance and odor if it’s a common compound .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Characterization
- Imidazole derivatives, such as 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde, are significant in medicinal chemistry as building blocks. They are used to synthesize various biologically active molecules. A study focused on synthesizing new derivatives starting from 4-methyl-1H-imidazole-5-carbaldehyde, indicating the versatile nature of imidazole compounds for developing new chemical entities (Orhan et al., 2019).
Catalysis in Organic Synthesis
- Imidazole-5-carbaldehydes, closely related to 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde, have been utilized in copper-catalyzed oxidative coupling reactions. This approach is used for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, demonstrating the role of imidazole derivatives in facilitating complex organic reactions (Li et al., 2015).
Building Blocks in Organic Chemistry
- A novel synthesis method using tert-butoxycarbonylguanidine and 3-bromo-1,1-dimethoxypropan-2-one was developed to create 2-amino-1H-imidazol-4-carbaldehyde derivatives. These derivatives prove useful as building blocks in synthesizing various 2-aminoimidazole alkaloids, highlighting the significance of imidazole derivatives like 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde in complex organic syntheses (Ando & Terashima, 2010).
Synthesis of Fused Ring Heterocycles
- Research on 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a compound similar to 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde, shows its potential in synthesizing tricyclic heterocycles. These are crucial for constructing biologically active fused heterocycles, indicating the role of such imidazole derivatives in the development of novel pharmacologically active compounds (Gaonkar & Rai, 2010).
Synthesis of pH-Sensitive Spin Probes
- Imidazole carbaldehyde derivatives, similar to 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde, have been used in the synthesis of pH-sensitive spin probes. This involves the preparation and conversion of oxime 3-oxides, illustrating the application of imidazole derivatives in advanced chemical sensing technologies (Kirilyuk et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]imidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-1-2-9(4-10)5-14-6-11(7-15)13-8-14/h1-4,6-8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUNQTNKSSAWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(N=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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